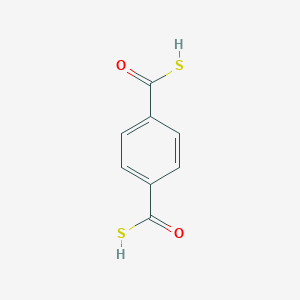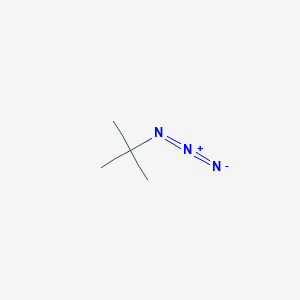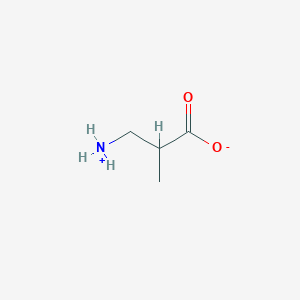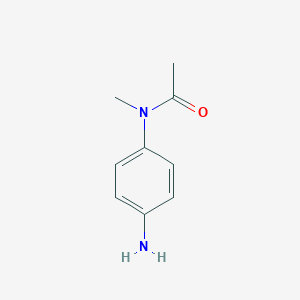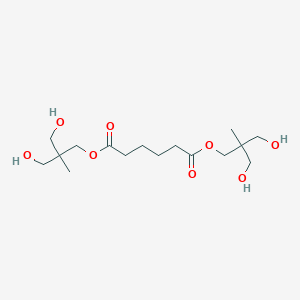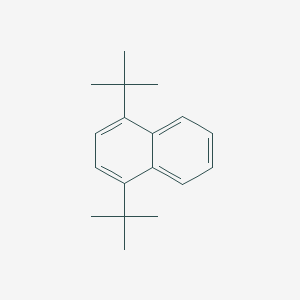
1,4-Di-tert-butylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Di-tert-butylnaphthalene (DBN) is a polycyclic aromatic hydrocarbon (PAH) compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. DBN is a white crystalline powder that is soluble in organic solvents and has a high melting point. It is a derivative of naphthalene, which is a common PAH found in coal tar and cigarette smoke.
Mécanisme D'action
The mechanism of action of 1,4-Di-tert-butylnaphthalene is not fully understood, but it is believed to act through various pathways such as the inhibition of reactive oxygen species (ROS) and the modulation of signaling pathways. 1,4-Di-tert-butylnaphthalene has been shown to inhibit the production of ROS, which are known to cause oxidative damage to cells and tissues. It has also been shown to modulate various signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
1,4-Di-tert-butylnaphthalene has been shown to have various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1,4-Di-tert-butylnaphthalene has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Di-tert-butylnaphthalene has several advantages for use in lab experiments such as its high purity, stability, and solubility in organic solvents. It is also relatively easy to synthesize, and the yield is typically high. However, 1,4-Di-tert-butylnaphthalene has some limitations such as its high melting point, which can make it difficult to handle in some experiments. It is also relatively expensive compared to other compounds.
Orientations Futures
There are several future directions for the study and application of 1,4-Di-tert-butylnaphthalene. One direction is the development of novel materials based on 1,4-Di-tert-butylnaphthalene such as MOFs and carbon nanotubes. These materials have potential applications in various fields such as catalysis, gas storage, and drug delivery.
Another direction is the study of 1,4-Di-tert-butylnaphthalene as a potential therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
In conclusion, 1,4-Di-tert-butylnaphthalene is a unique compound that has potential applications in various fields such as organic electronics, material science, and biomedicine. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. Further studies are needed to fully understand the mechanism of action of 1,4-Di-tert-butylnaphthalene and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,4-Di-tert-butylnaphthalene involves the reaction of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of 1,4-Di-tert-butylnaphthalene obtained through this method is typically high, and the purity is also excellent.
Applications De Recherche Scientifique
1,4-Di-tert-butylnaphthalene has been extensively studied for its potential applications in various fields such as organic electronics, material science, and biomedicine. In organic electronics, 1,4-Di-tert-butylnaphthalene has been used as a dopant to improve the conductivity of organic semiconductors. It has also been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
In material science, 1,4-Di-tert-butylnaphthalene has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). These materials have unique properties such as high surface area, tunable pore size, and selectivity towards specific molecules. 1,4-Di-tert-butylnaphthalene has also been used as a template for the synthesis of carbon nanotubes, which have potential applications in nanoelectronics and nanocomposites.
In biomedicine, 1,4-Di-tert-butylnaphthalene has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. It has been shown to have antioxidant and anti-inflammatory properties, and it can also inhibit the growth of cancer cells. 1,4-Di-tert-butylnaphthalene has also been used as a fluorescent probe for imaging biological systems.
Propriétés
Numéro CAS |
10565-10-3 |
|---|---|
Nom du produit |
1,4-Di-tert-butylnaphthalene |
Formule moléculaire |
C18H24 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1,4-ditert-butylnaphthalene |
InChI |
InChI=1S/C18H24/c1-17(2,3)15-11-12-16(18(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3 |
Clé InChI |
DUZJAHSVQZWFOS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)C(C)(C)C |
Synonymes |
1,4-Di-tert-butylnaphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



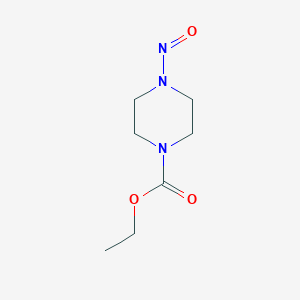
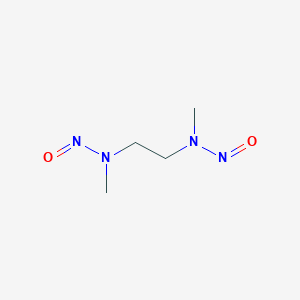
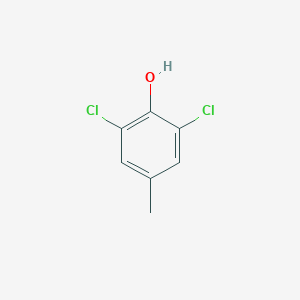
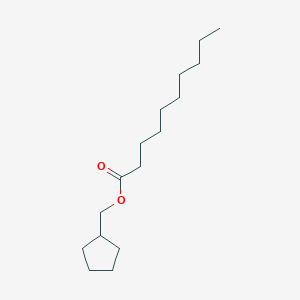
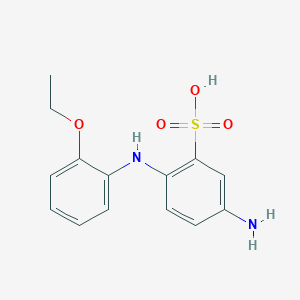
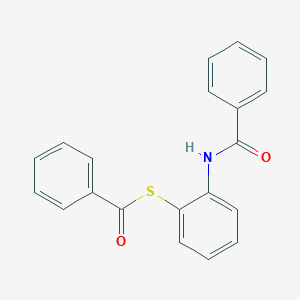
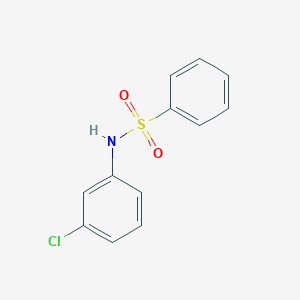
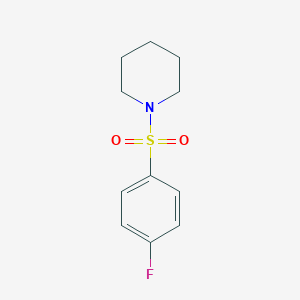
![Hexabenzo[bc,ef,hi,kl,no,qr]coronene](/img/structure/B86863.png)
